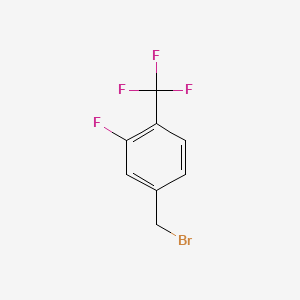

3-Fluoro-4-(trifluoromethyl)benzyl bromide

描述

Structure

3D Structure

属性

IUPAC Name |

4-(bromomethyl)-2-fluoro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-4-5-1-2-6(7(10)3-5)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVSRIIBGRAUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372154 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213203-65-7 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 213203-65-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 4 Trifluoromethyl Benzyl Bromide

Direct Halogenation Approaches to Benzyl (B1604629) Bromides

Direct halogenation involves the selective bromination of the methyl group (the benzylic position) of the corresponding toluene (B28343) derivative. This approach is favored for its atom economy and directness. The key challenge lies in achieving high selectivity for the side-chain over the aromatic ring, especially in substituted toluenes.

The most common method for benzylic bromination is through a free-radical chain reaction. acs.org This mechanism is initiated by the formation of a bromine radical (Br•), which then abstracts a hydrogen atom from the benzylic position of the toluene ring. This step is highly selective for the benzylic position because the resulting benzyl radical is stabilized by resonance with the aromatic ring. pearson.com The benzyl radical then reacts with a bromine source to form the desired benzyl bromide and a new bromine radical, which continues the chain reaction.

The initiation of the reaction can be achieved photochemically (using UV light) or by using a chemical radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. google.com Common brominating agents used in these reactions include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). NBS is often preferred in laboratory settings as it allows for a low, constant concentration of bromine to be maintained throughout the reaction, which helps to suppress undesired side reactions, particularly electrophilic aromatic substitution on the benzene (B151609) ring. acs.org

Achieving high selectivity for the side-chain is crucial. Free-radical conditions inherently favor side-chain halogenation over ring halogenation. In contrast, electrophilic aromatic substitution, which would lead to bromination of the ring, typically requires a Lewis acid catalyst and occurs under different reaction conditions.

For a substrate like 3-fluoro-4-(trifluoromethyl)toluene, the presence of two strong electron-withdrawing groups (-F and -CF₃) deactivates the aromatic ring towards electrophilic attack, which further enhances the selectivity for side-chain bromination under radical conditions. google.com However, these deactivating groups also make the benzylic C-H bond stronger and the radical abstraction step more difficult, potentially requiring more forcing conditions like higher temperatures or longer reaction times. google.comgoogle.com Techniques such as the slow addition of the brominating agent and careful control of temperature are employed to maximize the yield of the desired benzylic bromide and minimize the formation of di- or tri-brominated byproducts. google.com

Precursor-Based Synthesis Strategies

An alternative to direct bromination involves synthesizing the target molecule from precursors that already possess functionality at the benzylic position.

This is the most common precursor-based strategy and is an application of the direct halogenation methods described above. The readily available starting material, 3-fluoro-4-(trifluoromethyl)toluene, is subjected to benzylic bromination.

The reaction is typically performed by refluxing the toluene derivative with N-Bromosuccinimide and a catalytic amount of a radical initiator in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane. google.com The use of light can also serve to initiate the reaction. Upon completion, the succinimide (B58015) byproduct is filtered off, and the desired 3-fluoro-4-(trifluoromethyl)benzyl bromide is isolated from the reaction mixture by distillation or crystallization.

Table 1: Representative Conditions for Benzylic Bromination of Substituted Toluenes

| Brominating Agent | Initiator | Solvent | Temperature (°C) | Typical Yield |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ | 77 (Reflux) | High |

| N-Bromosuccinimide (NBS) | UV Light | Benzene | 80 (Reflux) | Good-High |

Note: Yields are generalized from procedures for similarly deactivated toluenes; specific yields for 3-fluoro-4-(trifluoromethyl)toluene may vary.

A less direct, multi-step approach begins with the corresponding benzylic alcohol, (3-fluoro-4-(trifluoromethyl)phenyl)methanol. This precursor can be synthesized from 3-fluoro-4-(trifluoromethyl)toluene via oxidation or from 3-fluoro-4-(trifluoromethyl)benzoic acid via reduction. The alcohol is then converted to the target benzyl bromide.

This conversion is a standard nucleophilic substitution reaction where the hydroxyl group is replaced by a bromide. Common reagents for this transformation include phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), or concentrated hydrobromic acid (HBr). A patent for a similar compound, 3-bromo-4-fluoro-benzyl alcohol, describes its conversion to the corresponding benzyl bromide in high yield using phosphorus tribromide in toluene at 0-10°C. google.com This method is effective and generally proceeds under mild conditions, making it a viable, albeit longer, alternative route.

Table 2: Reagents for Conversion of Benzylic Alcohols to Benzyl Bromides

| Reagent | Typical Solvent | Temperature (°C) | Key Advantages |

|---|---|---|---|

| Phosphorus Tribromide (PBr₃) | Toluene, Diethyl Ether | 0 to Room Temp | High yield, mild conditions google.com |

| Thionyl Bromide (SOBr₂) | Dichloromethane | 0 to Room Temp | Gaseous byproducts (SO₂, HBr) |

Novel Synthetic Route Development and Optimization in Academic Research

While the aforementioned methods are well-established, academic research continues to explore more efficient, safer, and environmentally benign synthetic routes. For benzylic brominations, recent developments include the use of photocatalysis, which can often proceed under milder conditions than traditional thermal initiation. acs.org Flow chemistry is another area of intense research. Performing brominations in a continuous flow reactor can enhance safety by minimizing the amount of hazardous reagents present at any given time and improve reaction control, potentially leading to higher selectivity and yields.

Furthermore, novel strategies for C-H functionalization are being developed that could provide new entries to this class of compounds. For example, methods that allow for the direct conversion of C-H bonds to C-Br bonds using novel catalytic systems could bypass the need for traditional radical initiators. nih.gov While specific research on the application of these novel methods to the synthesis of this compound may not yet be published, they represent the forefront of synthetic chemistry and offer promising future alternatives.

Catalytic Systems for Enhanced Efficiency

The synthesis of this compound is predominantly achieved via free-radical bromination of the corresponding toluene precursor. The efficiency of this transformation is highly dependent on the catalytic system employed, which typically consists of a bromine source, a radical initiator, and an appropriate solvent.

The most common brominating agent for this type of reaction is N-bromosuccinimide (NBS). sci-hub.seacs.org NBS is favored because it can provide a low, constant concentration of bromine, which helps to suppress competing electrophilic aromatic substitution reactions. The reaction is initiated by a radical initiator, which generates the initial radical species that propagates the chain reaction. Common radical initiators used in these benzylic brominations include benzoyl peroxide (BP) and 2,2′-azobisisobutyronitrile (AIBN). sci-hub.se

Photochemical activation, often using visible light, serves as another effective method for initiating the reaction. researchgate.net This approach can sometimes reduce the need for chemical initiators, offering a cleaner reaction profile. researchgate.net

The choice of solvent is also critical for enhancing efficiency and safety. While carbon tetrachloride (CCl₄) has been traditionally used for Wohl-Ziegler brominations, its toxicity has led to the exploration of safer and more effective alternatives. google.com (Trifluoromethyl)benzene has emerged as a favorable substitute, demonstrating high yields in clean and rapid reactions. researchgate.net

The table below summarizes various systems used for the benzylic bromination of toluene derivatives, illustrating the impact of different initiators and solvents on reaction outcomes.

| Substrate Type | Brominating Agent | Initiator/Catalyst | Solvent | Key Findings |

|---|---|---|---|---|

| Substituted Toluenes | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Carbon Tetrachloride | Classic method; reaction proceeds to completion efficiently. sci-hub.se |

| Substituted Toluenes | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | (Trifluoromethyl)benzene | Provides clean, rapid, and high-yielding reactions as a less toxic alternative to CCl₄. |

| Para-substituted Toluenes | N-Bromosuccinimide (NBS) | Visible Light (Photochemical) | Aqueous Medium ('on water') | Efficient and selective monobromination at room temperature without a photocatalyst. researchgate.net |

| Deactivated Toluenes | Molecular Bromine (Br₂) | Heat (Thermal Initiation) | None (Neat) or Inert Solvent | Effective for deactivated systems at elevated temperatures (e.g., >180°C). google.com |

Stereoselective and Regioselective Synthesis Considerations

For the synthesis of this compound, regioselectivity is the paramount consideration, as the molecule itself is achiral and therefore does not require stereoselective synthesis. The key challenge is to ensure that bromination occurs exclusively at the benzylic methyl group rather than on the aromatic ring.

The high regioselectivity of this reaction is achieved by employing a free-radical pathway. oregonstate.edu The mechanism of benzylic bromination with NBS involves the abstraction of a hydrogen atom from the methyl group by a bromine radical. sci-hub.seoregonstate.edu This step is highly favored because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring. The bond dissociation energy (BDE) of a benzylic C-H bond is significantly lower than that of an aromatic C-H bond, making it the preferred site of radical attack. oregonstate.edu

Furthermore, the electronic properties of the substituent groups on the aromatic ring of 3-fluoro-4-(trifluoromethyl)toluene play a crucial role. Both the fluoro and trifluoromethyl groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. This deactivation effectively prevents competing electrophilic aromatic bromination, a reaction that would yield undesired ring-brominated isomers. By utilizing radical conditions (NBS with a radical initiator or light) and avoiding Lewis acids or polar protic solvents that favor ionic pathways, the reaction is directed with high fidelity to the benzylic position.

The success of the synthesis hinges on maintaining conditions that favor this free-radical chain mechanism, thereby ensuring the selective formation of the desired this compound product. sci-hub.seacs.org

Chemical Reactivity and Reaction Mechanisms of 3 Fluoro 4 Trifluoromethyl Benzyl Bromide

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for benzyl (B1604629) halides. The reaction can proceed through two primary mechanisms: the bimolecular SN2 pathway and the unimolecular SN1 pathway. The operative mechanism for 3-Fluoro-4-(trifluoromethyl)benzyl bromide is highly dependent on the reaction conditions, including the nucleophile, solvent, and temperature.

The SN2 (Substitution Nucleophilic Bimolecular) reaction involves a concerted, one-step mechanism where the nucleophile attacks the electrophilic benzylic carbon at 180° to the leaving group (bromide). wikipedia.org This "backside attack" leads to an inversion of stereochemistry at the carbon center if it is chiral. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile, exhibiting second-order kinetics. masterorganicchemistry.com

For this compound, the SN2 pathway is generally favored. The primary nature of the benzylic carbon minimizes steric hindrance, allowing for easy access by the nucleophile. masterorganicchemistry.com The electron-withdrawing fluorine and trifluoromethyl groups on the aromatic ring can influence the reaction rate. While these groups destabilize the developing positive charge in an SN1-like transition state, their impact on the SN2 transition state is more complex. The activating effect typically seen in benzyl systems due to π-system conjugation is well-known. nih.govacs.org Electron-withdrawing substituents can slightly increase the electrophilicity of the benzylic carbon, potentially accelerating the rate of nucleophilic attack. Kinetic studies on substituted benzyl bromides have shown that electron-withdrawing groups can lead to a "tighter" transition state where bond-making with the nucleophile is more advanced than bond-breaking with the leaving group. researchgate.net

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a stepwise process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. leah4sci.com This is followed by a rapid attack of the nucleophile on the planar carbocation, typically resulting in a racemic or partially racemized product if the starting material is chiral. The rate of an SN1 reaction is dependent only on the concentration of the substrate.

The SN1 pathway is significantly disfavored for this compound. The stability of the carbocation intermediate is the paramount factor for an SN1 reaction. While benzylic carbocations are generally stabilized by resonance, where the positive charge is delocalized into the benzene (B151609) ring, this effect is severely diminished by the presence of strong electron-withdrawing groups. vedantu.comdoubtnut.comreddit.com The trifluoromethyl (-CF₃) group is a powerful deactivator due to its strong negative inductive effect (-I). Similarly, the fluorine atom is also strongly electron-withdrawing via induction. csbsju.edu These groups act to destabilize the adjacent positive charge of the 3-fluoro-4-(trifluoromethyl)benzyl carbocation, raising the activation energy for its formation and making the SN1 pathway kinetically unfavorable.

Therefore, SN1 conditions, such as the use of a weak nucleophile in a polar, protic solvent, are unlikely to promote a reaction via a discrete carbocation intermediate for this substrate. The reaction would likely still proceed, albeit slowly, through an SN2 mechanism or a pathway with significant SN2 character. researchgate.net

| Factor | Condition Favoring SN2 | Condition Favoring SN1 | Predicted Outcome for Substrate |

|---|---|---|---|

| Nucleophile | Strong, high concentration (e.g., RS⁻, CN⁻, N₃⁻) | Weak, low concentration (e.g., H₂O, ROH) | Strong nucleophiles will react via SN2. Weak nucleophiles will react very slowly, likely still via SN2. |

| Solvent | Polar aprotic (e.g., Acetone, DMF, DMSO) | Polar protic (e.g., H₂O, EtOH, Acetic Acid) | Polar aprotic solvents will facilitate the SN2 pathway. Polar protic solvents would be needed for SN1, but the carbocation is too unstable. |

| Substrate Structure | Primary benzylic (low steric hindrance) | Tertiary benzylic (stable carbocation) | The primary benzylic structure favors SN2. The electronic effects strongly disfavor SN1. |

| Leaving Group | Good leaving group (e.g., Br⁻, I⁻, OTs⁻) | Good leaving group (e.g., Br⁻, I⁻, OTs⁻) | Bromide is a good leaving group, suitable for either pathway, but kinetics will be dictated by other factors. |

Organometallic Coupling Reactions

This compound is a valuable substrate for forming new carbon-carbon bonds via organometallic cross-coupling reactions. These reactions, typically catalyzed by palladium or nickel complexes, allow for the connection of the benzylic carbon to various organic fragments.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or its ester) with an organic halide. The palladium-catalyzed Suzuki-Miyaura coupling of benzyl halides is a robust method for synthesizing diarylmethanes. nih.govkochi-tech.ac.jp For this compound, the reaction would proceed via a standard catalytic cycle:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond to form a benzyl-Pd(II)-bromide complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. This step requires a base to activate the boron compound.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. kochi-tech.ac.jp

The reaction is compatible with a wide range of functional groups and various palladium catalysts, ligands, and bases have been developed to optimize yields. nih.govnih.govrsc.org

Heck Reaction: The Heck reaction traditionally couples an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org The application to sp³-hybridized halides like benzyl bromide is less common but has been reported, particularly for compounds bearing electron-withdrawing groups like trifluoromethyl. beilstein-journals.org The mechanism can deviate from the standard cycle and may involve single-electron transfer (SET) pathways, leading to radical intermediates. beilstein-journals.org A plausible pathway involves the oxidative addition of the benzyl bromide to the Pd(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. rsc.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While the classic Sonogashira reaction is defined by the use of sp²-hybridized halides, related couplings with benzylic halides are possible. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the benzyl bromide to Pd(0), followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper salt, and base), and subsequent reductive elimination. organic-chemistry.org

| Reaction | Palladium Source | Ligand | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, PdCl₂(dppf) | JohnPhos, PPh₃, SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | DMF, THF/H₂O, CPME/H₂O |

| Heck | Pd(OAc)₂, Pd(dba)₂ | P(t-Bu)₃, PPh₃ | KOAc, K₂CO₃, Et₃N | DMF, DCE, DMSO |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃, Xantphos | Et₃N, piperidine, K₂CO₃ | THF, DMF, Toluene (B28343) |

Nickel catalysts have emerged as powerful alternatives to palladium for cross-coupling reactions, often exhibiting unique reactivity and being more cost-effective. This compound can participate in nickel-catalyzed reductive cross-coupling reactions, where two different electrophiles are coupled in the presence of a stoichiometric reductant, such as manganese (Mn) or zinc (Zn) powder. nih.gov

A significant advancement in this area is the development of asymmetric, or enantioselective, transformations. Using a chiral ligand in conjunction with a nickel catalyst, it is possible to couple benzyl halides with other partners (such as vinyl halides or aryl aziridines) to create chiral centers with high enantiomeric excess. nih.govnih.govuzh.ch These reactions often proceed under mild conditions and can be driven by chemical reductants or electrochemically, avoiding the need for bulk metal powders. nih.govuzh.ch The ability to perform enantioselective arylations makes these methods highly valuable for the synthesis of complex, biologically active molecules. acs.org

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. The reactivity of the benzene ring in this compound towards EAS is extremely low. This is due to the cumulative deactivating effects of the three substituents attached to the ring.

The directing influence of each substituent is as follows:

-CF₃ (Trifluoromethyl): This is a very strong deactivating group due to its powerful electron-withdrawing inductive effect (-I). It is a meta-director.

-F (Fluoro): This is a deactivating group because its inductive effect (-I) outweighs its electron-donating resonance effect (+R). However, the resonance effect, which places a partial negative charge on the ortho and para positions, makes it an ortho, para-director. csbsju.edu

-CH₂Br (Bromomethyl): This group is weakly deactivating due to the inductive effect of the bromine atom. It is considered an ortho, para-director.

The combined effect of the strongly deactivating -CF₃ and -F groups renders the entire aromatic ring highly electron-deficient and thus a poor nucleophile for attacking an incoming electrophile. youtube.com Any potential substitution would be very slow and require harsh reaction conditions. If a reaction were to occur, the position of substitution would be determined by the least deactivated position. The -CF₃ group directs meta to itself (positions 2 and 6), while the -F group directs ortho and para to itself (positions 2 and 4). The directing effects are in conflict. However, given the powerful deactivating nature of the -CF₃ group, the position meta to it and ortho to the fluorine (position 2) would be the most likely, albeit highly challenging, site for substitution.

Radical Reactions and Their Synthetic Utility

The benzylic position of this compound is susceptible to radical formation due to the resonance stabilization afforded by the adjacent benzene ring. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the stability and reactivity of the resulting 3-fluoro-4-(trifluoromethyl)benzyl radical.

Homolytic cleavage of the carbon-bromine bond, typically initiated by light or radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, generates the 3-fluoro-4-(trifluoromethyl)benzyl radical. This intermediate can then participate in a variety of synthetic transformations.

One significant application of radical reactions involving fluorinated benzyl bromides is in Atom Transfer Radical Addition (ATRA) reactions. For instance, a photoinduced difunctionalization of styrenes can generate various fluorinated benzyl bromides. nih.gov In a typical ATRA mechanism, a radical initiator generates a radical species that abstracts the bromine atom from this compound, forming the 3-fluoro-4-(trifluoromethyl)benzyl radical. This benzylic radical can then add across a C=C double bond of an alkene, generating a new carbon-centered radical, which subsequently abstracts a bromine atom from another molecule of the starting material to propagate the radical chain and form the final product.

The synthetic utility of these radical reactions is notable in the construction of complex molecules containing fluorinated moieties, which are of significant interest in medicinal chemistry and materials science. The 3-fluoro-4-(trifluoromethyl)benzyl moiety can be introduced into various organic scaffolds through these radical-mediated processes.

| Reaction Type | Initiator/Conditions | Reactant | Product Type | Significance |

| Atom Transfer Radical Addition (ATRA) | Photochemical (e.g., blue LEDs), Radical Initiator (e.g., AIBN) | Alkenes, Styrenes | Functionalized alkyl bromides | Introduction of the 3-fluoro-4-(trifluoromethyl)benzyl group to create complex fluorinated molecules. nih.gov |

| Radical Cyclization | Radical Initiator | Unsaturated precursors | Cyclic compounds | Formation of carbo- and heterocyclic structures containing the fluorinated benzyl moiety. |

Rearrangement Reactions Involving the Benzylic Bromide Moiety

Rearrangement reactions of the benzylic bromide moiety in this compound would typically proceed through a carbocation intermediate. Formation of the 3-fluoro-4-(trifluoromethyl)benzyl carbocation can be promoted by Lewis acids or under solvolytic conditions. The stability of this carbocation is a critical factor in determining the likelihood and nature of any rearrangement.

The presence of the electron-withdrawing fluorine and trifluoromethyl groups on the benzene ring is expected to destabilize the adjacent benzylic carbocation. However, resonance delocalization of the positive charge into the aromatic ring still provides a significant stabilizing effect.

Potential rearrangement reactions for the 3-fluoro-4-(trifluoromethyl)benzyl carbocation include:

1,2-Hydride Shift: If a hydrogen atom is present on an adjacent carbon, it could potentially migrate to the carbocationic center to form a more stable carbocation. In the case of the 3-fluoro-4-(trifluoromethyl)benzyl carbocation, a 1,2-hydride shift from the aromatic ring is highly unlikely as it would disrupt the aromaticity of the ring, which is a high-energy process.

1,2-Aryl Shift: Migration of the substituted phenyl group to an adjacent carbon is also a possibility, though generally less common for benzylic systems unless it leads to a significantly more stable carbocation. Similar to a hydride shift, this would also disrupt the aromatic system in the transition state.

Due to the inherent stability of the benzylic carbocation (despite the deactivating substituents) and the energetic penalty associated with disrupting the aromatic system, significant skeletal rearrangement reactions of the 3-fluoro-4-(trifluoromethyl)benzyl moiety are generally not favored under typical reaction conditions. The primary reaction pathway for the carbocation is more likely to be trapping by a nucleophile.

It is important to note that while the fundamental principles of carbocation chemistry suggest these potential rearrangement pathways, the specific experimental observation of such rearrangements for this compound is not extensively documented in readily available literature. The reactivity is largely dominated by substitution reactions at the benzylic position.

| Rearrangement Type | Intermediate | Driving Force | Likelihood for this compound |

| 1,2-Hydride Shift (from ring) | Benzylic Carbocation | Formation of a more stable carbocation | Very Low |

| 1,2-Aryl Shift | Benzylic Carbocation | Formation of a more stable carbocation | Very Low |

Applications As a Synthetic Intermediate in Complex Molecule Construction

Formation of Carbon-Carbon Bonds

The reactivity of the benzylic bromide in 3-Fluoro-4-(trifluoromethyl)benzyl bromide makes it an effective electrophile for the formation of new carbon-carbon bonds, a fundamental process in the assembly of complex organic molecules.

Alkylation Reactions

This compound is utilized in the alkylation of active methylene (B1212753) compounds, such as malonic esters and β-ketoesters. In these reactions, a base abstracts a proton from the active methylene group to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic benzylic carbon of this compound, displacing the bromide and forming a new carbon-carbon bond.

For instance, the reaction with diethyl malonate in the presence of a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) would yield diethyl 2-(3-fluoro-4-(trifluoromethyl)benzyl)malonate. This product can be further manipulated to introduce the 3-fluoro-4-(trifluoromethyl)benzyl moiety into a variety of target molecules.

| Active Methylene Compound | Base | Solvent | Product |

|---|---|---|---|

| Diethyl malonate | Potassium carbonate (K2CO3) | Dimethylformamide (DMF) | Diethyl 2-(3-fluoro-4-(trifluoromethyl)benzyl)malonate |

| Ethyl acetoacetate | Sodium ethoxide (NaOEt) | Ethanol (EtOH) | Ethyl 2-(3-fluoro-4-(trifluoromethyl)benzyl)-3-oxobutanoate |

Cyclization Reactions for Heterocyclic Scaffolds

The electrophilic nature of this compound is also harnessed in cyclization reactions to construct heterocyclic scaffolds, which are prevalent in pharmaceuticals and other biologically active compounds. One notable application is in the synthesis of isoquinoline (B145761) derivatives. The Bischler-Napieralski and Pictet-Spengler reactions are classic methods for isoquinoline synthesis, and modifications of these can incorporate the 3-fluoro-4-(trifluoromethyl)benzyl group. organic-chemistry.orgquimicaorganica.orgorganic-chemistry.org

For example, a synthetic route could involve the N-alkylation of a phenethylamine (B48288) derivative with this compound, followed by an acid-catalyzed intramolecular cyclization and subsequent oxidation to yield the corresponding isoquinoline. The resulting molecule would feature the 3-fluoro-4-(trifluoromethyl)phenyl group as a substituent on the isoquinoline core.

Formation of Carbon-Heteroatom Bonds (N, O, S)

The compound readily participates in nucleophilic substitution reactions with heteroatom nucleophiles, enabling the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Amine Synthesis

This compound is an effective reagent for the N-alkylation of primary and secondary amines to produce the corresponding secondary and tertiary amines, respectively. The reaction typically proceeds under basic conditions to neutralize the hydrogen bromide byproduct. The choice of base and solvent can influence the reaction rate and yield.

| Amine | Base | Product |

|---|---|---|

| Primary Amine (R-NH2) | Triethylamine (Et3N) | N-(3-Fluoro-4-(trifluoromethyl)benzyl)-R-amine |

| Secondary Amine (R2NH) | Potassium carbonate (K2CO3) | N-(3-Fluoro-4-(trifluoromethyl)benzyl)-R2-amine |

Ether and Thioether Formation (e.g., Synthesis of Thioglycosides)

The Williamson ether synthesis, a well-established method for preparing ethers, can be employed with this compound. In this reaction, an alkoxide or phenoxide ion acts as the nucleophile, attacking the benzylic carbon and displacing the bromide to form an ether. Research has demonstrated the synthesis of various fluorinated benzyl (B1604629) ethers of methyl-α-D-mannopyranoside using this method, highlighting its utility in carbohydrate chemistry. wiserpub.com

Similarly, thioethers can be synthesized by the reaction of this compound with thiols or their corresponding thiolates. This S-alkylation reaction is a straightforward and efficient method for introducing the 3-fluoro-4-(trifluoromethyl)benzylthio group into molecules.

A significant application in this area is the synthesis of thioglycosides, where the 3-fluoro-4-(trifluoromethyl)benzyl group acts as the aglycone. Thioglycosides are important intermediates in the synthesis of oligosaccharides and glycoconjugates. The synthesis involves the reaction of a protected sugar thiol with this compound in the presence of a base.

Derivatization for Advanced Chemical Probes

The unique substitution pattern of this compound makes it an attractive scaffold for the development of advanced chemical probes, including those used in medical imaging and biological research.

The presence of fluorine allows for the potential development of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET). For instance, a structurally related compound, (4-fluoro-3-iodobenzyl)guanidine (FIBG), has been developed as a promising agent for imaging and targeted radionuclide therapy of norepinephrine (B1679862) transporter-expressing tumors. nih.gov This suggests that this compound could serve as a precursor for analogous PET ligands, where the bromine is replaced with a moiety that can be radiolabeled with fluorine-18.

While specific examples of its use in fluorescent probes are less documented, the fluorinated benzyl moiety can influence the photophysical properties of a fluorophore. Derivatization of known fluorescent scaffolds with the 3-fluoro-4-(trifluoromethyl)benzyl group could lead to probes with altered emission spectra, quantum yields, or improved cellular uptake, making them suitable for various bio-imaging applications.

Role in Medicinal Chemistry and Drug Discovery Research

Scaffold Design and Bioisosteric Replacements

In modern drug design, the core structure or "scaffold" of a molecule is paramount as it dictates the spatial arrangement of functional groups that interact with biological targets. mdpi.com The 3-fluoro-4-(trifluoromethyl)phenyl motif, derived from 3-Fluoro-4-(trifluoromethyl)benzyl bromide, is utilized as a key scaffold component in the design of novel therapeutic agents. This structural unit is present in compounds designed as T cell activators and for the treatment of inflammatory disorders, indicating its versatility in different therapeutic areas. google.comgoogle.com

The concept of bioisosterism, where one atom or group of atoms is replaced by another with similar properties to enhance a drug's performance, is a fundamental strategy in medicinal chemistry. The fluoro and trifluoromethyl groups on the benzyl (B1604629) bromide are classic examples of bioisosteres. Fluorine, with a van der Waals radius similar to hydrogen, can replace a hydrogen atom to block metabolic oxidation sites, thereby increasing a drug's metabolic stability and half-life. mdpi.comnih.gov This strategic replacement can significantly influence a compound's potency. nih.gov

The trifluoromethyl group is often used as a bioisostere for a chlorine atom due to their similar steric size. mdpi.com Its strong electron-withdrawing nature and lipophilicity can enhance binding affinity to target proteins, improve membrane permeability, and increase metabolic stability. mdpi.combohrium.com The strategic placement of both a fluoro and a trifluoromethyl group, as seen in this particular benzyl bromide, offers a powerful combination for fine-tuning the pharmacokinetic and pharmacodynamic profiles of a lead compound.

Synthesis of Pharmaceutical Intermediates and Lead Compounds

The reactivity of the benzylic bromide makes this compound a versatile reagent for introducing the 3-fluoro-4-(trifluoromethyl)benzyl moiety into a wide range of molecules. This process of alkylation is a common step in the synthesis of more complex pharmaceutical intermediates and potential lead compounds.

While direct synthesis of antiviral agents using this compound is not extensively documented in publicly available research, the development of novel antiviral compounds often involves the use of diverse substituted aromatic building blocks. For instance, novel pyrido[3,2-d]pyrimidine (B1256433) derivatives have been investigated for treating viral infections. google.com The synthesis of such complex heterocyclic systems often relies on the incorporation of specifically substituted phenyl rings to optimize antiviral activity and pharmacological properties. The unique electronic properties of the 3-fluoro-4-(trifluoromethyl)phenyl group make its parent benzyl bromide a candidate for exploration in the synthesis of future antiviral drugs.

Linezolid is an important antibiotic belonging to the oxazolidinone class, effective against multi-drug resistant Gram-positive bacteria. Research into new antibacterial agents includes the synthesis of Linezolid conjugates to enhance or modify its activity. In one such study, a series of Linezolid conjugates were synthesized and evaluated for their antibacterial properties. While this research did not use this compound directly, it did involve the synthesis of a conjugate, (S)-3-(3-Fluoro-4-morpholinophenyl)-5-[{(4-(trifluoromethyl) benzyl} amino)methyl]oxazolidin-2-one, using the closely related 4-(trifluoromethyl)benzyl bromide. This highlights the utility of trifluoromethyl-substituted benzyl bromides as building blocks for creating novel antibacterial agents based on the Linezolid scaffold.

The 3-fluoro-4-(trifluoromethyl)benzyl moiety has been incorporated into compounds designed for cancer treatment. A patent for novel benzimidazole-based compounds with potential anticancer activity includes a specific example, ((4-(1-(3-fluoro-4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazol-2-yl)phenyl)azanediyl)bis(ethane-2,1-diyl) diacetate, which demonstrates the direct application of this scaffold in the development of oncology therapeutics. google.com The inclusion of the trifluoromethyl group in anticancer drug candidates is a known strategy to improve their pharmacological profiles. google.com

Impact of Trifluoromethyl and Fluoro Substituents on Pharmacological Activity

The presence of both trifluoromethyl (-CF3) and fluoro (-F) groups on the benzyl bromide's aromatic ring has a profound impact on the pharmacological properties of the molecules it helps create. mdpi.com

The trifluoromethyl group is highly valued in medicinal chemistry for several reasons:

Increased Lipophilicity : The -CF3 group is more lipophilic than a methyl group, which can enhance a molecule's ability to cross cell membranes and improve its absorption and distribution in the body. mdpi.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism. This can prolong the half-life of a drug. mdpi.com

Enhanced Binding Affinity : As a strong electron-withdrawing group, the -CF3 group can alter the electronic properties of the aromatic ring and engage in specific interactions with target proteins, such as hydrogen bonding and electrostatic interactions, potentially increasing binding affinity and selectivity. researchgate.net

Bioisosterism : It serves as a bioisostere for other groups, like chlorine or isopropyl, allowing for the fine-tuning of a molecule's size, shape, and electronic profile. mdpi.com

The fluoro substituent also contributes significantly to a molecule's pharmacological profile:

Metabolic Blocking : A fluorine atom can be strategically placed to block sites on a molecule that are susceptible to metabolic attack by cytochrome P450 enzymes, thereby improving metabolic stability. nih.gov

Modulation of pKa : The high electronegativity of fluorine can lower the pKa of nearby basic functional groups. This can affect a compound's ionization state at physiological pH, influencing its solubility, permeability, and receptor interactions. nih.gov

Conformational Control : The C-F bond can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a biological target.

Increased Membrane Permeability : In some cases, the introduction of a fluorine atom can improve a drug's ability to permeate biological membranes. nih.gov

The combination of these two groups in the 3- and 4-positions of the benzyl ring creates a unique electronic and steric profile that medicinal chemists can exploit to optimize the "drug-like" properties of new therapeutic agents. mdpi.comnih.gov

Data Tables

Table 1: Properties of Key Substituents

| Substituent | Key Property | Impact on Pharmacological Profile |

|---|---|---|

| Fluoro (-F) | High Electronegativity, Small Size | Blocks metabolic sites, Modulates pKa, Can improve membrane permeability |

Table 2: Applications of the 3-Fluoro-4-(trifluoromethyl)phenyl Motif

| Therapeutic Area | Application Example | Reference |

|---|---|---|

| Inflammatory Disorders | Scaffold for NLRP3 inflammasome inhibitors | google.com |

| T-Cell Activation | Building block for naphthyridinone compounds | google.com |

Structure-Activity Relationship (SAR) Studies in Drug Design

In the field of medicinal chemistry, the systematic investigation of how a molecule's chemical structure relates to its biological activity is known as a Structure-Activity Relationship (SAR) study. These studies are fundamental to the process of drug discovery and optimization, allowing chemists to refine a lead compound into a potent and selective drug candidate. A key strategy in SAR exploration is the use of specialized chemical building blocks to introduce specific structural and physicochemical modifications. This compound serves as a valuable reagent in this context, enabling the introduction of the 3-fluoro-4-(trifluoromethyl)benzyl moiety into a target molecule.

The utility of this particular moiety stems from the unique properties conferred by the fluorine and trifluoromethyl (-CF3) groups. The trifluoromethyl group is a well-established bioisostere for other chemical groups, and its incorporation can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions. It is highly electron-withdrawing and can alter the acidity or basicity of nearby functional groups, which can be critical for receptor binding. Furthermore, the C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, often leading to an increased in vivo half-life for the drug candidate.

The addition of a fluorine atom at the 3-position of the benzyl ring further refines the electronic and conformational profile of the substituent. This specific substitution pattern provides a distinct probe for exploring the steric and electronic requirements of a biological target's binding site. Medicinal chemists utilize this compound to synthesize a series of analogue compounds where this group is systematically incorporated. By comparing the biological activity of the parent compound with its new derivative, researchers can deduce critical information about the target's binding pocket.

For instance, if the introduction of the 3-fluoro-4-(trifluoromethyl)benzyl group leads to a significant increase in potency, it suggests that the corresponding region of the binding pocket is accommodating to a bulky, lipophilic, and electron-deficient substituent. Conversely, a decrease in activity would indicate a steric clash or an unfavorable electronic interaction.

Illustrative SAR Data

To illustrate the principles of how data from such a study would be analyzed, consider a hypothetical lead compound with a simple benzyl group that binds to a specific enzyme. A medicinal chemist might synthesize analogues using various substituted benzyl bromides, including this compound, to probe the binding pocket. The resulting data could be compiled into a table to clarify the structure-activity relationships.

| Compound | R Group (Modification) | Enzyme Inhibition (IC50, nM) | Interpretation of Result |

|---|---|---|---|

| 1 (Parent) | -CH2-Ph | 150 | Baseline activity with an unsubstituted benzyl group. |

| 2 | -CH2-(4-CF3-Ph) | 50 | The binding pocket tolerates a bulky, electron-withdrawing group at the para position, leading to a 3-fold increase in potency. |

| 3 | -CH2-(3-F-Ph) | 120 | A single fluoro substitution at the meta position offers a slight improvement in activity, suggesting a minor favorable interaction. |

| 4 | -CH2-(3-F-4-CF3-Ph) | 15 | The combination of both groups results in a 10-fold increase in potency, indicating a synergistic effect where the binding pocket has favorable interactions with both the fluoro and trifluoromethyl substituents at these specific positions. |

This representative data demonstrates how this compound is used as a tool in drug design. The synthesis of analogue 4 allows researchers to confirm the positive contributions of both the fluoro and trifluoromethyl groups, guiding the next steps in the optimization of the lead compound. This systematic approach is crucial for the rational design of new and more effective therapeutic agents.

Applications in Materials Science Research

Precursor in Polymer Chemistry

There is currently no significant body of research available that details the use of 3-Fluoro-4-(trifluoromethyl)benzyl bromide as a monomer or precursor in polymer synthesis. While its reactive benzyl (B1604629) bromide functionality could theoretically allow it to be incorporated into polymer chains through various polymerization techniques, specific examples of polymers derived from this compound, along with their properties and applications, have not been reported in prominent research.

Functionalization of Surfaces and Nanomaterials

The ability to modify the surfaces of materials and nanomaterials is crucial for tailoring their properties for specific applications. Benzyl halides are known to be effective reagents for surface functionalization. The presence of the reactive C-Br bond in this compound suggests its potential for grafting onto various substrates. However, specific studies demonstrating the use of this particular compound for the functionalization of surfaces or nanomaterials, and the resulting impact on material properties, are not described in the available literature.

Development of Optoelectronic Materials

The incorporation of fluorine and trifluoromethyl groups into organic molecules can significantly influence their electronic properties, often leading to materials with desirable characteristics for optoelectronic devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). While the 3-fluoro-4-(trifluoromethyl)phenyl moiety could potentially be a useful component in the design of new optoelectronic materials, there are no specific research articles or patents that describe the synthesis, characterization, or application of materials for optoelectronics that explicitly incorporate the this compound unit.

Computational and Theoretical Investigations

Quantum Chemical Studies on Reactivity and Transition States

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the reactivity of organic halides. For benzyl (B1604629) bromides, nucleophilic substitution reactions (SN1 and SN2) are common pathways. Computational studies can elucidate the preferred mechanism by calculating the energies of reactants, products, intermediates, and transition states.

The reactivity of 3-Fluoro-4-(trifluoromethyl)benzyl bromide is influenced by the electronic effects of the fluorine and trifluoromethyl substituents on the benzene (B151609) ring. The fluorine atom acts as a weak electron-withdrawing group via induction and a weak electron-donating group through resonance. The trifluoromethyl group is a strong electron-withdrawing group. These substituents modulate the electron density of the aromatic ring and the stability of potential carbocation intermediates or transition states.

Computational studies on similar benzyl bromide systems have been performed to analyze the transition structures of nucleophilic substitution reactions. researchgate.net These studies often involve mapping the potential energy surface to locate the transition state, which is a first-order saddle point. The geometry and vibrational frequencies of the transition state provide crucial information about the reaction mechanism. For this compound, DFT calculations could predict the activation energies for SN1 and SN2 pathways, thereby determining the most likely reaction mechanism under different conditions. researchgate.net For instance, a computational analysis of nucleophilic substitution on benzyl bromides can correlate the free energy of activation with Hammett substituent constants to quantify the electronic effects on reactivity. researchgate.net

Molecular Docking and Dynamics Simulations in Bio-Related Applications

The 3-fluoro-4-(trifluoromethyl)benzyl moiety is a structural motif found in various biologically active molecules. Molecular docking and molecular dynamics (MD) simulations are key computational techniques to explore how such molecules interact with biological targets like proteins and enzymes.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For compounds containing the 3-fluoro-4-(trifluoromethyl)benzyl group, docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with amino acid residues in the active site of a protein. nih.gov For example, in studies of N-substituted benzyl acetamides as potential antiviral agents, docking was used to investigate their binding to the HIV-1 reverse transcriptase NNRTI drug-binding site. nih.gov Similarly, benzimidazolium salts with a trifluoromethoxybenzyl group have been docked into acetylcholinesterase and carbonic anhydrase enzymes to understand their inhibitory activity. researchgate.net

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. nih.gov Following docking, MD simulations can be used to assess the stability of the predicted binding pose and to calculate the binding free energy. These simulations can reveal conformational changes in both the ligand and the protein upon binding, offering a more detailed picture of the interaction. researchgate.net For instance, MD simulations have been used to evaluate the conformational stability of triazole derivatives bound to tubulin. researchgate.net

The types of interactions that could be predicted for a ligand containing the 3-fluoro-4-(trifluoromethyl)benzyl moiety in a protein active site are summarized in the table below.

| Interaction Type | Potential Interacting Groups on the Ligand |

| Hydrogen Bonding | Fluorine atom |

| Hydrophobic Interactions | Benzyl ring, trifluoromethyl group |

| π-π Stacking | Benzene ring |

| Halogen Bonding | Bromine atom, Fluorine atom |

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry is a reliable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. Methods like DFT can be used to calculate NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis).

A computational study on the structurally similar compound 4-(Trifluoromethoxy)benzyl bromide using DFT has demonstrated the accurate prediction of its spectroscopic data. ijsrset.com Similar methodologies can be applied to this compound.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure. For 4-(Trifluoromethoxy)benzyl bromide, the calculated chemical shifts showed good correlation with the experimental values. ijsrset.com

Vibrational Spectroscopy: The vibrational frequencies corresponding to the normal modes of vibration can be calculated and correlated with experimental FT-IR and FT-Raman spectra. This allows for the assignment of specific vibrational bands to functional groups within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the electronic transitions within the molecule. The calculated maximum absorption wavelengths (λmax) for 4-(Trifluoromethoxy)benzyl bromide were found to be in reasonable agreement with the experimental data. ijsrset.com

The table below shows a hypothetical comparison of predicted spectroscopic data for this compound, based on the study of a similar compound. ijsrset.com

| Spectroscopic Data | Predicted Value Range |

| 1H NMR (ppm) | Aromatic Protons: 7.0 - 8.0; Methylene (B1212753) Protons: ~4.5 |

| 13C NMR (ppm) | Aromatic Carbons: 110 - 140; Methylene Carbon: ~30 |

| FT-IR (cm-1) | C-H stretch (aromatic): >3000; C-F stretch: 1100-1300; C-Br stretch: 500-600 |

| UV-Vis λmax (nm) | ~200-220 and ~260-280 |

Furthermore, computational methods can be used to investigate potential reaction pathways for the synthesis of this compound. For instance, a patent describes a multi-step synthesis starting from ortho-fluoro benzotrifluoride, involving nitration, reduction, bromination, and diazotization amine-removing reactions. google.com Quantum chemical calculations could be employed to model each of these reaction steps, calculating activation barriers and reaction energies to optimize the reaction conditions and potentially identify alternative, more efficient synthetic routes. montclair.edu

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of a compound in solution. For 3-Fluoro-4-(trifluoromethyl)benzyl bromide, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be employed to confirm the arrangement of atoms.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the benzylic protons (-CH₂Br) and the aromatic protons.

The benzylic protons would likely appear as a singlet, shifted downfield due to the electron-withdrawing effect of the adjacent bromine atom.

The aromatic region would display a more complex pattern due to the substitution on the benzene (B151609) ring. The three aromatic protons would show splitting patterns (coupling) influenced by each other and by the fluorine atom. The precise chemical shifts and coupling constants (J-values) would be critical for confirming the 1,2,4-substitution pattern.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule.

The benzylic carbon (-CH₂Br) would appear at a characteristic chemical shift.

The six aromatic carbons would appear in the aromatic region of the spectrum, with their chemical shifts influenced by the fluorine and trifluoromethyl substituents. The carbon directly bonded to the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The carbon bonded to the fluorine atom would show a large coupling constant (¹J C-F).

¹⁹F NMR: The fluorine NMR spectrum would be essential for confirming the presence and chemical environment of the fluorine-containing groups.

It would be expected to show two distinct signals: one for the single fluorine atom on the aromatic ring and another for the trifluoromethyl (-CF₃) group. The coupling between the aromatic fluorine and adjacent protons would also be observable.

A hypothetical data table for the expected NMR shifts is presented below. Actual experimental values would be required for definitive characterization.

| Nucleus | Hypothetical Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H (Benzylic, -CH₂) | 4.5 - 4.7 | Singlet (s) | N/A |

| ¹H (Aromatic) | 7.2 - 7.8 | Multiplet (m) | J H-H, J H-F |

| ¹³C (Benzylic, -CH₂) | 30 - 35 | Triplet (t) | N/A |

| ¹³C (Aromatic) | 115 - 140 | Various | J C-F |

| ¹³C (-CF₃) | 120 - 125 | Quartet (q) | ¹J C-F ≈ 270-280 |

| ¹⁹F (Aromatic) | -110 to -120 | Multiplet (m) | J F-H |

| ¹⁹F (-CF₃) | -60 to -65 | Singlet (s) | N/A |

Mass Spectrometry Techniques for Compound Identification and Purity Assessment

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Electron Ionization (EI-MS): In EI-MS, the molecule would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (approximately 256 and 258 g/mol due to the two isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are in a roughly 1:1 ratio). Key fragmentation patterns would likely include:

Loss of the bromine atom (-Br) to give a prominent peak at m/z 177. This benzylic carbocation is relatively stable.

Loss of the trifluoromethyl group (-CF₃).

Further fragmentation of the aromatic ring.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula (C₈H₅BrF₄), confirming the compound's identity.

A table summarizing the expected key mass spectrometry fragments is shown below.

| Fragment Ion | Hypothetical m/z | Interpretation |

| [C₈H₅⁷⁹BrF₄]⁺ | ~256 | Molecular Ion (M⁺) |

| [C₈H₅⁸¹BrF₄]⁺ | ~258 | Molecular Ion (M+2)⁺ |

| [C₈H₅F₄]⁺ | ~177 | Loss of Br |

| [C₇H₅F]⁺ | ~96 | Further fragmentation |

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are vital for assessing the purity of this compound and for monitoring the progress of reactions in which it is used as a reactant.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is a suitable method for analyzing volatile and thermally stable compounds like benzyl (B1604629) bromides. A GC method would be developed to separate the target compound from any starting materials, by-products, or degradation products. The retention time would be characteristic of the compound under specific conditions (e.g., column type, temperature program, carrier gas flow rate). GC-MS would provide both separation and mass spectrometric identification of each component in a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment and reaction monitoring, particularly for less volatile compounds or for reactions conducted in solution. A reversed-phase HPLC method, using a C18 column with a mobile phase such as a mixture of acetonitrile (B52724) and water, would likely be effective. A UV detector would be used for detection, as the aromatic ring of the compound absorbs UV light. The purity of the compound would be determined by the relative area of its peak in the chromatogram. Researchers would use this method to track the disappearance of the benzyl bromide and the appearance of the product over time.

Environmental and Safety Considerations in Academic Research Settings

Handling and Storage Protocols for Laboratory Research

Proper handling and storage of 3-Fluoro-4-(trifluoromethyl)benzyl bromide are critical to ensure the safety of laboratory personnel and prevent environmental contamination. synquestlabs.comfishersci.com This compound is classified as a substance that causes severe skin burns and eye damage, and may cause respiratory irritation. synquestlabs.comfishersci.com Therefore, all operations should be conducted within a chemical fume hood to ensure adequate ventilation. fishersci.comthermofisher.com

Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, chemical goggles or safety glasses, a face shield, and protective clothing. synquestlabs.comfishersci.com Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure. synquestlabs.com

Storage protocols require keeping the compound in a dry, cool, and well-ventilated area, specifically in a designated corrosives area. fishersci.comthermofisher.com Containers must be kept tightly closed when not in use. synquestlabs.comthermofisher.com It is crucial to store this compound away from incompatible materials such as strong oxidizing agents and strong bases. synquestlabs.com

Table 1: Handling and Personal Protective Equipment (PPE) Summary

| Precaution | Requirement | Citation |

|---|---|---|

| Engineering Controls | Use only under a chemical fume hood or in a well-ventilated area. | synquestlabs.comfishersci.com |

| Ensure eyewash stations and safety showers are close to the workstation. | synquestlabs.comfishersci.com | |

| Personal Protective Equipment | Wear protective gloves (e.g., consult manufacturer for specific material). | synquestlabs.comfishersci.com |

| Wear chemical goggles or safety glasses and a face shield. | synquestlabs.com | |

| Wear suitable protective clothing to prevent skin exposure. | synquestlabs.comfishersci.com | |

| Use a NIOSH/MSHA approved respirator if ventilation is inadequate. | synquestlabs.comfishersci.com | |

| Hygiene Measures | Do not eat, drink, or smoke when using this product. | synquestlabs.com |

Table 2: Storage and Incompatibility Summary

| Condition | Protocol | Citation |

|---|---|---|

| Storage Location | Store in a dry, cool, and well-ventilated area. | synquestlabs.comfishersci.com |

| Designate a "Corrosives area" for storage. | fishersci.comthermofisher.com | |

| Container | Keep container tightly closed when not in use. | synquestlabs.comthermofisher.com |

| Store under an inert gas if necessary. | synquestlabs.com | |

| Incompatible Materials | Keep away from strong bases and strong oxidizing agents. | synquestlabs.com |

Waste Management and Disposal in Research Laboratories

The disposal of this compound and associated waste must comply with local, regional, and national hazardous waste regulations. fishersci.comfishersci.com As a halogenated organic compound, it requires specific waste management procedures. temple.eduubc.ca

In a laboratory setting, halogenated solvent waste must be collected separately from non-halogenated waste. temple.educornell.edu This segregation is crucial because the disposal methods differ significantly; halogenated wastes are typically incinerated at high cost, whereas non-halogenated solvent waste can sometimes be recycled as fuel. ubc.cacornell.edu Mixing the two waste streams makes the entire volume subject to the more stringent and expensive disposal process. ubc.caoregonstate.edu

Waste containers must be appropriate for chemical waste, in good condition, and have a tightly sealing cap. illinois.edu They must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including their approximate percentages. temple.eduillinois.edu The hazardous waste tag should be affixed as soon as the first drop of waste is added. temple.edu These containers should be kept closed at all times except when waste is being added and stored in a designated satellite accumulation area (SAA) with secondary containment. temple.eduillinois.edu

In case of a spill, the area should be evacuated and ventilated. synquestlabs.com Small spills can be soaked up with an inert absorbent material (e.g., sand, silica (B1680970) gel), which is then placed in a suitable, sealed container for disposal as hazardous waste. fishersci.comthermofisher.com

Emerging Green Chemistry Approaches for Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sruc.ac.uk For compounds like this compound, this involves exploring more sustainable synthetic routes.

Traditional methods for synthesizing benzyl (B1604629) bromides often involve radical bromination of toluene (B28343) derivatives. rsc.org Green approaches seek to improve upon these methods. One emerging strategy is the use of photoredox catalysis for the difunctionalization of styrenes to generate fluorinated benzyl bromides. nih.gov This method is advantageous as it is mild, atom-economical, and can be cost-effective by requiring only minimal loading of a photocatalyst. nih.gov

Another green technique involves the continuous photochemical benzylic bromination using in situ generated bromine (Br₂). rsc.org This process can be intensified by removing organic solvents, which significantly improves mass efficiency and reduces the process mass intensity (PMI), a key metric in green chemistry. rsc.org The development of solvent-free and catalyst-free processes for synthesizing trifluoromethyl-containing compounds also represents a significant step forward, challenging existing procedures that rely on volatile and hazardous solvents and toxic catalysts. semanticscholar.org These innovative approaches highlight a shift towards safer and more environmentally benign methods for producing complex halogenated organic molecules in chemical research. sruc.ac.uk

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of 3-Fluoro-4-(trifluoromethyl)benzyl bromide and its derivatives is an area ripe for catalytic innovation. Future research is increasingly focused on developing more efficient, selective, and sustainable synthetic methods that move beyond traditional free-radical bromination of the corresponding toluene (B28343).

Key areas of exploration include:

Photocatalysis: Visible-light photocatalysis is emerging as a powerful tool for activating C-H bonds under mild conditions. Research into photocatalytic systems, potentially using ruthenium or iridium complexes, could enable the direct and selective benzylic bromination with reduced energy consumption and hazardous reagents. organic-chemistry.orgresearchgate.net The use of microchannel reactors for such photocatalytic processes can further enhance safety and yield by improving light penetration and process control. acs.orgnih.gov

Dual Catalysis Systems: The combination of photoredox catalysis with other catalytic modes, such as organocatalysis or copper catalysis, presents a promising avenue. organic-chemistry.orgacs.org These dual systems can facilitate novel transformations, such as the direct difluoromethylation or coupling of alkyl bromides, expanding the synthetic utility of the benzyl (B1604629) bromide moiety. acs.org

Borane Catalysis: Main-group catalysis, particularly using boranes, is being investigated for the functionalization of carbon-fluorine bonds. ed.ac.uk While typically targeting C-F activation, related borane-catalyzed systems could be developed for selective C-H functionalization or subsequent coupling reactions of the benzyl bromide product, offering a metal-free alternative. ed.ac.uk

Lewis Acid Catalysis: Simple Lewis acids have been shown to catalyze the formal insertion of diazo compounds into the C–C bond of electron-rich benzyl bromide derivatives. nih.gov Exploring this reactivity with this compound could lead to novel homologation strategies for creating complex molecular scaffolds. nih.gov

| Catalytic Approach | Potential Advantages | Relevant Research Area |

| Photocatalysis | Mild reaction conditions, high selectivity, sustainable (uses light). organic-chemistry.org | Direct benzylic C-H bromination. acs.orgnih.gov |

| Dual Catalysis | Access to novel chemical transformations, synergistic reactivity. organic-chemistry.orgacs.org | Late-stage functionalization and coupling reactions. |

| Main-Group Catalysis | Avoidance of precious or toxic transition metals. ed.ac.uk | Metal-free C-C and C-O bond formation. |

| Lewis Acid Catalysis | Unique bond-forming strategies (e.g., homologation). nih.gov | Skeletal diversification of complex molecules. |

Expansion into New Therapeutic Areas

The structural motifs present in this compound are highly sought after in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. mdpi.combohrium.comtandfonline.com Consequently, this compound serves as a critical starting material for scaffolds targeting a range of diseases.

Future therapeutic research directions include:

Oncology: Many anticancer agents feature trifluoromethyl groups. Quinoxaline (B1680401) 1,4-di-N-oxide derivatives containing this group have shown significant antitumor activity. nih.gov Similarly, O-alkyl derivatives of 2'-deoxy-5-(trifluoromethyl)uridine have demonstrated potent oral antitumor effects. nih.gov The 3-fluoro-4-(trifluoromethyl)benzyl moiety can be incorporated into novel heterocyclic systems to develop next-generation chemotherapeutics with improved efficacy and reduced side effects.

Neuropharmacology: There is a significant need for new treatments for neurodegenerative disorders like Alzheimer's and Parkinson's diseases. mdpi.com The precursor molecule, 3-fluoro-4-(trifluoromethyl)benzoic acid, is a key building block for synthesizing potassium channel openers, a class of drugs investigated for treating epilepsy. ossila.com This suggests that derivatives of the title compound could be used to develop novel ion channel modulators or enzyme inhibitors for treating a variety of central nervous system (CNS) disorders. The lipophilicity imparted by the fluorinated groups can aid in crossing the blood-brain barrier, a critical feature for CNS-active drugs. mdpi.com

Infectious Diseases: The benzyl group is a common substituent in various antimicrobial and antiviral agents. The unique electronic and steric properties of the 3-fluoro-4-(trifluoromethyl)benzyl group can be exploited to design new inhibitors of viral or bacterial enzymes, potentially overcoming existing drug resistance mechanisms.

| Therapeutic Area | Target/Mechanism Example | Rationale for Use |

| Oncology | Kinase Inhibition, DNA Intercalation | Enhanced metabolic stability and binding affinity of quinoxaline and uridine (B1682114) derivatives. nih.govnih.gov |

| Neuropharmacology | Ion Channel Modulation (e.g., K+ channels) | Precursor for known antiepileptic scaffolds; improved blood-brain barrier penetration. mdpi.comossila.com |

| Infectious Diseases | Viral/Bacterial Enzyme Inhibition | Introduction of unique steric/electronic properties to overcome drug resistance. |

Integration with Flow Chemistry and Automated Synthesis

The synthesis of reactive intermediates like benzyl bromides often presents safety and scalability challenges in traditional batch reactors. nih.gov The integration of continuous flow chemistry and automated synthesis platforms offers a transformative solution for the production of this compound and its derivatives.

Emerging trends in this area are:

Enhanced Safety and Control: Flow reactors, particularly microchannel reactors, offer superior heat and mass transfer, allowing for precise control over reaction parameters like temperature and residence time. nih.gov This minimizes the risk of thermal runaways, especially in exothermic bromination reactions, and allows for the safe handling of hazardous reagents. acs.orgnih.gov

Scalability and Efficiency: Continuous flow processes can be scaled up by extending the operation time or by "numbering up" (running multiple reactors in parallel). This approach avoids the complex challenges of scaling up batch reactors. Systems using replaceable photocatalyst membranes further enhance the scalability of photocatalytic reactions. researchgate.net

Automation and High-Throughput Screening: Automated flow synthesis platforms enable rapid reaction optimization and the creation of compound libraries for drug discovery. By systematically varying reagents and conditions, researchers can quickly identify optimal synthetic routes and explore the chemical space around the 3-fluoro-4-(trifluoromethyl)benzyl scaffold.

| Technology | Key Benefit | Specific Application |

| Microchannel Reactors | Superior process control and safety. nih.gov | Photocatalytic oxidative bromination. acs.org |

| Modular Flow Systems | Scalability and ease of catalyst replacement. researchgate.net | Continuous production of benzyl bromides. |

| Automated Platforms | Rapid optimization and library synthesis. | High-throughput screening for drug discovery. |

Advanced Materials and Nanoscience Applications

The introduction of fluorine atoms into organic molecules profoundly alters their electronic and physical properties, making them ideal candidates for advanced materials. rsc.org this compound is a key precursor for such materials.

Future applications are emerging in:

Organic Electronics: Fluorinated organic conjugated materials are widely used in devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). rsc.org Fluorination lowers both the HOMO and LUMO energy levels, which facilitates electron injection and enhances the material's resistance to oxidative degradation. rsc.org The 3-fluoro-4-(trifluoromethyl)phenyl group can be incorporated into p-type semiconducting materials to improve photovoltaic performance. researchgate.net

Perovskite Solar Cells (PSCs): The efficiency and stability of PSCs are highly dependent on the quality of the perovskite film and its interfaces. Fluorinated and brominated organic salts are increasingly used as additives or passivating agents to reduce defect density. nih.gov Compounds derived from fluorinated benzyl moieties can act as hydrophobic surface layers, protecting the perovskite from moisture and improving long-term stability. acs.org

Functionalized Nanoparticles: The benzyl bromide group is an effective electrophile for covalently attaching molecules to surfaces. This makes it a useful handle for the functionalization of nanoparticles for biomedical applications, such as targeted drug delivery or diagnostics. nih.gov The fluorinated tags can also be used for tracking and imaging purposes.

| Application Area | Role of the Fluorinated Moiety | Potential Impact |

| Organic Solar Cells | Lowers HOMO/LUMO energy levels, improves charge mobility. rsc.orgresearchgate.net | Higher power conversion efficiency and device stability. |

| Perovskite Solar Cells | Acts as a passivating agent, provides a hydrophobic surface. nih.govacs.org | Reduced defects, enhanced moisture resistance and longevity. |

| Nanoscience | Covalent linker for surface functionalization. nih.gov | Development of targeted drug delivery systems and diagnostic tools. |

常见问题

Basic Research Questions

Q. What synthetic routes are available for preparing 3-fluoro-4-(trifluoromethyl)benzyl bromide, and how are intermediates characterized?

- Methodology : A common approach involves bromination of the parent toluene derivative using reagents like N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media. Key intermediates (e.g., 3-fluoro-4-(trifluoromethyl)toluene) are characterized via NMR (e.g., H, C) and mass spectrometry to confirm regioselectivity and purity. For example, H NMR of related benzyl bromides shows characteristic peaks for aromatic protons (δ 7.3–7.6 ppm) and benzylic CHBr groups (δ 4.5–4.7 ppm) .

Q. How can the purity and stability of this compound be assessed under storage conditions?

- Methodology : Use HPLC with UV detection (λ = 254 nm) and C18 columns to monitor degradation products. Stability studies under inert atmospheres (N) at 4°C show minimal decomposition over 6 months. Impurities like hydrolyzed alcohols (e.g., 3-fluoro-4-(trifluoromethyl)benzyl alcohol) are quantified via GC-MS .

Q. What are the primary applications of this compound in organic synthesis?

- Applications :

- Intermediate : Reacts with nucleophiles (e.g., amines, thiols) in SN2 reactions to introduce trifluoromethylbenzyl moieties into target molecules.

- Derivatization : Used to functionalize uracil analogs for GC-MS detection in nucleic acid research .

- Pharmaceutical synthesis : Key precursor in anticoagulants (e.g., flocoumafen) and neurokinin receptor antagonists .

Advanced Research Questions

Q. How does the electronic influence of the trifluoromethyl and fluorine substituents affect reaction kinetics in nucleophilic substitutions?